Cas no 186517-41-9 (3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid)

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
- JRD-1021
- RARECHEM AL BE 0494
- 2-Carboxy-4-chloro-3-fluorobenzotrifluoride, 5-Chloro-alpha,alpha,alpha,6-tetrafluoro-o-toluic acid
- 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, 97+%
- CS-0038448
- 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, AldrichCPR
- DTXSID70378687
- JS-4168
- SCHEMBL7927678
- 3-chloro-2-fluoro-6-trifluoromethylbenzoic acid
- AKOS005258504
- 186517-41-9
- MFCD01631342
- SY061809
- 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoicacid
- A813050
- Benzoic acid,3-chloro-2-fluoro-6-(trifluoromethyl)-
- FT-0615333
- DB-044607
- 3-Chloro-2-fluoro-6-(trifluoromethyl)-benzoic acid
-
- MDL: MFCD01631342
- インチ: InChI=1S/C8H3ClF4O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15)
- InChIKey: PCNHWBAPTNAREE-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=C(C(=C1)Cl)F)C(=O)O)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 241.97600
- どういたいしつりょう: 241.976
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 37.3A^2
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: けっしょう
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: 96-98°C
- ふってん: 263.2±40.0 °C at 760 mmHg
- フラッシュポイント: 113.0±27.3 °C
- 屈折率: 1.479
- PSA: 37.30000
- LogP: 3.19610
- ようかいせい: 未確定
- じょうきあつ: 0.0±0.6 mmHg at 25°C
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
- 危険レベル:IRRITANT
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0038448-1g |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid |
186517-41-9 | 1g |
$48.0 | 2022-04-27 | ||
Chemenu | CM156646-5g |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid |
186517-41-9 | 95% | 5g |
$153 | 2022-12-31 | |
TRC | C381183-50mg |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic Acid |
186517-41-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22615-250mg |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid |
186517-41-9 | 95% | 250mg |
¥30.0 | 2024-07-18 | |
ChemScence | CS-0038448-5g |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid |
186517-41-9 | 5g |
$164.0 | 2022-04-27 | ||
TRC | C381183-100mg |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic Acid |
186517-41-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
Oakwood | 005680-1g |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid |
186517-41-9 | 1g |
$85.00 | 2024-07-19 | ||
Oakwood | 005680-250mg |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid |
186517-41-9 | 250mg |
$42.00 | 2024-07-19 | ||
Matrix Scientific | 002074-1g |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid |
186517-41-9 | 1g |
$50.00 | 2023-09-11 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23049-5g |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, 97% |
186517-41-9 | 97% | 5g |
¥1638.00 | 2023-05-30 |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acidに関する追加情報
Professional Introduction to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic Acid (CAS No. 186517-41-9)
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, with the CAS number 186517-41-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acids, which are widely recognized for their diverse biological activities and therapeutic potential. The presence of multiple substituents, including a chloro group, a fluoro group, and a trifluoromethyl group, imparts unique chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The benzoic acid core structure is known for its stability and versatility in chemical transformations, making it an ideal scaffold for drug development. The specific arrangement of the substituents in 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid enhances its reactivity and selectivity, enabling its use in the synthesis of complex molecular architectures. This compound has been extensively studied for its potential applications in the development of novel therapeutic agents targeting various diseases.
In recent years, there has been a growing interest in fluorinated benzoic acids due to their enhanced metabolic stability and improved bioavailability. The introduction of fluorine atoms into aromatic rings can significantly alter the pharmacokinetic properties of molecules, often leading to increased efficacy and reduced side effects. The compound 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid exemplifies this trend, as its structural features are expected to contribute to the development of more effective and safer drugs.
One of the most compelling aspects of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid is its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Researchers have leveraged this compound to develop new drugs with improved pharmacological profiles. For instance, studies have shown that derivatives of this compound exhibit promising activities against various diseases, including cancer, inflammation, and infectious disorders. The ability to modify the substituent groups on the benzoic acid core allows for fine-tuning of the biological activity, making it a versatile tool in drug discovery.
The synthetic pathways involving 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid are well-documented and have been optimized for high yield and purity. These synthetic methods often involve multi-step reactions that highlight the compound's reactivity and compatibility with different functional groups. The availability of efficient synthetic routes has facilitated its widespread use in both academic and industrial research settings.
The pharmacological properties of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid have been explored in several preclinical studies. These studies have revealed that derivatives of this compound can interact with multiple biological targets, leading to a range of therapeutic effects. For example, some derivatives have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. Others have shown antitumor activity by disrupting critical signaling pathways in cancer cells.
The incorporation of fluorine atoms into pharmaceutical molecules is a well-established strategy to enhance their pharmacological properties. The electron-withdrawing nature of fluorine atoms can influence the electronic distribution within the molecule, affecting its binding affinity to biological targets. In the case of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, the presence of multiple fluorine atoms is expected to enhance its interaction with biological receptors, thereby improving its therapeutic efficacy.
The compound's structural features also make it an attractive candidate for further derivatization. Researchers can modify various substituent groups while retaining the core benzoic acid scaffold, allowing for the exploration of a wide spectrum of biological activities. This flexibility has led to numerous patents and publications detailing new derivatives with enhanced pharmacological profiles.
In conclusion, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (CAS No. 186517-41-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel therapeutic agents. The growing body of research on fluorinated benzoic acids underscores their importance in modern drug discovery, highlighting the importance of compounds like 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid in addressing unmet medical needs.
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